molecular formula C15H22N2 B3209527 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1059700-34-3

9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B3209527
CAS No.: 1059700-34-3
M. Wt: 230.35 g/mol
InChI Key: XEPPDECUDVKWFA-UHFFFAOYSA-N
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Description

9-Benzyl-3-methyl-3,9-diazabicyclo[421]nonane is a bicyclic compound that contains a diazabicyclo structure with a benzyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the cyclization process.

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalysts: Bases such as sodium hydride or potassium carbonate are often used to promote the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the original benzyl or methyl groups.

Scientific Research Applications

9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: A similar compound without the methyl group.

    3,9-Diazabicyclo[4.2.1]nonane: A simpler structure without the benzyl and methyl groups.

Uniqueness

9-Benzyl-3-methyl-3,9-diazabicyclo[421]nonane is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-10-9-14-7-8-15(12-16)17(14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPPDECUDVKWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206166
Record name 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059700-34-3
Record name 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059700-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Neat Iodomethane (0.173 ml, 2.77 mmol) was added dropwise to a stirred solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane (0.4 g, 1.849 mmol) and TEA (2.58 ml, 18.49 mmol) in THF (5 ml). The resultant suspension was stirred at rt for 3 hrs and diluted with ether and then filtered. The filtrate was evaporated to dryness to afford 9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. LC/MS: m/e 231 (MH+).
Quantity
0.173 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.58 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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